molecular formula C14H12N4O B12875391 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide CAS No. 88796-49-0

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Cat. No.: B12875391
CAS No.: 88796-49-0
M. Wt: 252.27 g/mol
InChI Key: LHAXXAIRFDKDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a chemical scaffold designed for research use in drug discovery and chemical biology. Compounds based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide structure have been identified as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in the fatty acid synthesis pathway that is overexpressed in various human cancers . This makes such derivatives valuable tools for investigating cancer metabolism and developing novel oncology therapeutics . Furthermore, closely related isomers, specifically 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, have been developed as selective PDE4B inhibitors for the study of central nervous system (CNS) and inflammatory diseases . The pyrrolopyridine core is a privileged structure in medicinal chemistry, present in several pharmacologically active molecules and natural alkaloids, underscoring its broad utility in probing biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

88796-49-0

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

6-amino-1-phenylpyrrolo[3,2-b]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O/c15-9-6-12-13(17-7-9)11(14(16)19)8-18(12)10-4-2-1-3-5-10/h1-8H,15H2,(H2,16,19)

InChI Key

LHAXXAIRFDKDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=C2C=C(C=N3)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Anticancer Properties

1.1 Mechanism of Action
The compound has been shown to exhibit anticancer properties by acting as an inhibitor of various kinases involved in tumor growth and proliferation. For instance, it has been studied as an inhibitor of the fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer cell signaling pathways.

1.2 Case Studies
A study by Zhang et al. demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including 6-amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, exhibited potent inhibitory activity against FGFR1 with IC50 values in the nanomolar range. The study also reported antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells, showcasing the compound's potential as an anticancer agent .

CompoundTargetIC50 (nM)Cell Lines Tested
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamideFGFR11900MDA-MB-231, 4T1

Kinase Inhibition

2.1 Targeting Mitotic Kinases
Research has indicated that 6-amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide can inhibit mitotic kinases such as monopolar spindle 1 (MPS1). MPS1 is essential for proper chromosome segregation during cell division, making it a valuable target for cancer therapy.

2.2 Structure-Based Design
The design of this compound was guided by structure-based approaches to optimize its binding affinity and selectivity for MPS1. In vitro studies have shown that it stabilizes an inactive conformation of MPS1, thereby inhibiting its activity effectively .

Pharmacokinetic Properties

3.1 Oral Bioavailability
The pharmacokinetic profile of 6-amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has been evaluated in preclinical models. It demonstrated favorable oral bioavailability, which is critical for its development as an oral therapeutic agent .

Mechanism of Action

The mechanism of action of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways essential for tumor growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: The phenyl group at position 1 in the target compound may enhance lipophilicity and π-π stacking interactions compared to the pyrimidinylmethyl group in AZ7371, which likely improves target binding specificity . The 6-amino group in the target compound contrasts with the 6-methyl group in AZ7371; amino groups often improve solubility but may reduce metabolic stability .
  • Biological Activity: The hydroxyethyl-pyrimidinylmethyl derivative (IC50 = 0.032 μM) demonstrates exceptional potency against TB, attributed to its dual substituents optimizing enzyme inhibition (e.g., DprE1) .
  • Synthesis and Characterization :

    • Derivatives like 3–20 () were synthesized via two-step solution-phase methods and characterized by X-ray crystallography, highlighting the feasibility of modifying the pyrrolo[3,2-b]pyridine scaffold .

Key Research Findings

Anti-Tubercular Activity

  • The hydroxyethyl-pyrimidinylmethyl analog (IC50 = 0.032 μM) outperforms other indole derivatives (e.g., IDDB40, IC50 = 0.39 μg/mL), emphasizing the importance of substituent choice on the pyrrolopyridine core .
  • AZ7371’s specificity for DprE1, a critical enzyme in mycobacterial cell wall synthesis, suggests that minor structural changes (e.g., methoxy vs. amino groups) can redirect mechanistic pathways .

Physicochemical Properties

  • Crystallography : The crystal structure of 3–20 () reveals two independent molecules per unit cell, providing insights into packing interactions that could guide solubility optimization .

Biological Activity

6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, synthesizing data from various studies to present a comprehensive understanding of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide features a pyrrolo[3,2-b]pyridine core with an amino group and a phenyl substituent. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific molecular targets involved in cancer progression.

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has shown that derivatives of pyrrolo[3,2-b]pyridine can act as potent inhibitors of FGFRs. For instance, studies indicated that certain analogues demonstrate significant inhibitory activity against FGFR1 with an IC50 value as low as 1.9 µM . This inhibition is crucial in cancer therapy as FGFRs are often implicated in tumor growth and metastasis.

2. Colchicine-Binding Site Inhibition

Another study focused on the design and synthesis of pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. These compounds exhibited promising anti-proliferative effects against various cancer cell lines . The ability to bind to the colchicine site suggests potential for disrupting microtubule dynamics, which is a common strategy in cancer treatment.

3. Antidiabetic Properties

Emerging evidence also suggests that pyrrolo[3,4-c]pyridine derivatives can enhance insulin sensitivity and glucose uptake in muscle cells. This dual action may provide therapeutic avenues not only in oncology but also in metabolic disorders such as diabetes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its derivatives:

Activity Target IC50 Value (µM) Reference
FGFR InhibitionFGFR11.9
Colchicine-Binding Site InhibitionVarious Cancer Cell LinesNot specified
Insulin Sensitivity EnhancementMuscle CellsNot specified

Case Study 1: FGFR Inhibition

In a study evaluating the efficacy of various pyrrolo derivatives against FGFRs, it was found that modifications to the phenyl ring significantly enhanced binding affinity and selectivity towards FGFR1. The introduction of larger substituents was observed to improve hydrophobic interactions within the receptor's binding pocket, leading to increased inhibitory potency .

Case Study 2: Anticancer Activity

Another investigation reported on the anticancer properties of pyrrolo derivatives against Hep3B liver cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study highlighted specific structural features that contributed to their potency against different cancer cell lines .

Q & A

What are the recommended synthetic routes for 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide?

Level : Basic
Answer :
The synthesis of this compound typically involves cyclization or condensation reactions. For example:

  • Cyclization : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield the pyrrolopyridine core .
  • Functionalization : Subsequent modifications, such as introducing phenyl groups at position 1 and carboxamide at position 3, require coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the final product .

How is the biological activity of this compound typically assessed in preliminary studies?

Level : Basic
Answer :
Initial biological evaluation focuses on enzyme inhibition assays and cell-based models :

  • ACC1 Inhibition : Measure IC₅₀ values using recombinant ACC1 enzyme and malonyl-CoA production as a readout .
  • Antimicrobial Activity : For DprE1 inhibition (relevant to tuberculosis), use mycobacterial growth inhibition assays in Mycobacterium smegmatis .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) to assess selectivity indices .

How can structural modifications improve the pharmacokinetic profile of this compound?

Level : Advanced
Answer :
Key strategies include:

  • Bioisosteric Replacement : Replace the phenyl group with isopropyl (as in compound 25, ) to enhance metabolic stability and oral bioavailability .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the pyrrolopyridine core to improve aqueous solubility .
  • Reducing Plasma Protein Binding : Modify the carboxamide group to decrease non-specific binding, as seen in spiro-pentacylamide derivatives .

What analytical techniques are critical for resolving contradictory data in biological assays?

Level : Advanced
Answer :
Contradictions (e.g., high in vitro potency vs. poor in vivo efficacy) require:

  • X-ray Crystallography : Resolve binding modes to ACC1 or DprE1 and identify steric clashes or suboptimal interactions .
  • Metabolite Profiling : Use LC-MS to detect rapid hepatic metabolism that may explain poor bioavailability .
  • Molecular Dynamics Simulations : Validate target engagement by simulating ligand-receptor interactions under physiological conditions .

What strategies address selectivity issues between ACC1 and ACC2 isoforms?

Level : Advanced
Answer :
To achieve isoform selectivity:

  • Structural Analysis : Compare ACC1/2 binding pockets using homology modeling. For example, ACC1 has a deeper hydrophobic cleft that accommodates bulkier substituents .
  • Selective Substituents : Introduce methyl or trifluoromethyl groups at position 1 of the pyrrolopyridine ring to exploit ACC1-specific van der Waals interactions .
  • Functional Assays : Use isoform-specific siRNA knockdowns in hepatocytes (ACC2) vs. cancer cells (ACC1) to validate selectivity .

How to design experiments to confirm the compound's mechanism of action?

Level : Advanced
Answer :
A multi-tiered approach is recommended:

  • Enzyme Kinetics : Perform steady-state inhibition assays to determine KiK_i and mode of inhibition (competitive/non-competitive) .
  • Gene Knockout Models : Use CRISPR-Cas9 to delete ACC1 in cancer cells and observe rescue effects on lipid biosynthesis .
  • Biomarker Analysis : Quantify downstream metabolites (e.g., malonyl-CoA for ACC1) via LC-MS in treated vs. untreated systems .

How to optimize experimental protocols for reproducibility?

Level : Advanced
Answer :

  • Standardized Conditions : Use fixed reaction temperatures (e.g., 80°C for cyclization) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Quality Control : Validate synthetic intermediates via 1H^1H-NMR and HRMS before proceeding to subsequent steps .
  • Inter-lab Validation : Share protocols with collaborators to cross-verify biological activity (e.g., IC₅₀ values within ±10% variation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.